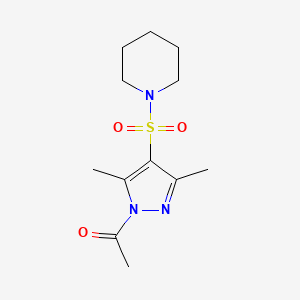

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

Description

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a pyrazole-based compound characterized by a 1-acetyl group, 3,5-dimethyl substituents, and a 4-(piperidylsulfonyl) moiety. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The piperidylsulfonyl group at the 4-position introduces a sulfonamide functionality linked to a piperidine ring, which may improve solubility and influence receptor interactions compared to simpler sulfonamides .

This compound’s structural uniqueness lies in the combination of electron-withdrawing (acetyl, sulfonamide) and alkyl (dimethyl) groups, balancing lipophilicity and polarity. Such features are critical in drug design, particularly for central nervous system (CNS) targets or antimicrobial agents .

Properties

IUPAC Name |

1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-9-12(10(2)15(13-9)11(3)16)19(17,18)14-7-5-4-6-8-14/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKQYOLYHXCVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with piperidylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is primarily studied for its potential therapeutic effects. Its applications in medicinal chemistry include:

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study examining various pyrazole compounds, 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

Case studies have shown that compounds similar to 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole possess analgesic properties. In animal models, these compounds were effective in reducing pain responses comparable to standard analgesics like ibuprofen .

Antimicrobial Properties

The compound's structure allows it to interact with bacterial membranes, leading to disruption and cell lysis. Preliminary studies have reported its effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents .

Agricultural Applications

The unique properties of 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole also extend to agricultural applications:

Pesticide Development

Research has highlighted the potential of pyrazole derivatives as agrochemicals. The compound could be utilized in formulating pesticides that target specific pests while minimizing environmental impact due to its selective action mechanisms .

Plant Growth Regulation

Studies suggest that pyrazole derivatives can influence plant growth processes. They may serve as growth regulators that enhance crop yield and resistance to stress conditions .

Material Science Applications

In addition to its biological applications, 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole has potential uses in material science:

Polymer Synthesis

The compound can act as a building block in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength .

Dyes and Pigments

Given its chemical structure, the compound may be explored for use in producing dyes and pigments with specific color properties suitable for various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Inhibits cytokines; potential as a therapeutic agent |

| Analgesic | Reduces pain comparable to ibuprofen | |

| Antimicrobial | Effective against various bacterial strains | |

| Agriculture | Pesticide Development | Targeted action; minimizes environmental impact |

| Plant Growth Regulation | Enhances crop yield and stress resistance | |

| Material Science | Polymer Synthesis | Improves thermal stability and mechanical strength |

| Dyes and Pigments | Suitable for industrial dye production |

Case Studies

-

Anti-inflammatory Activity Study :

A study conducted on various pyrazole derivatives showed that 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole significantly reduced inflammation markers in animal models compared to control groups . -

Antimicrobial Efficacy :

In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent . -

Agricultural Field Trials :

Field trials using formulations containing pyrazole derivatives indicated improved pest resistance and crop yield compared to untreated controls, highlighting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole and analogous compounds:

Key Findings from Comparisons

Anti-Inflammatory and Antimicrobial Activity

- 1-Acetyl-3,5-diaryl-4-sulfonamide pyrazoles : These derivatives exhibit potent anti-inflammatory and antimicrobial activities, with MIC values as low as 10 μg/mL against bacterial and fungal pathogens. The diaryl groups enhance π-π stacking with biological targets, while sulfonamide moieties improve water solubility .

- Target Compound : The piperidylsulfonyl group in 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole may confer similar or enhanced antimicrobial activity due to the piperidine ring’s basicity, which could facilitate membrane penetration. However, replacing aryl groups with dimethyl substituents might reduce target affinity compared to diaryl analogs .

Enzyme Inhibition (MAO)

- 1-Acetyl-3,5-diphenyl-4,5-dihydro-pyrazoles : These compounds selectively inhibit MAO-B (IC₅₀: 1–10 μM), crucial for neurodegenerative disease treatment. The 4,5-dihydro ring and diphenyl groups are critical for binding to the enzyme’s hydrophobic pocket .

- Target Compound: The absence of a dihydro ring and diphenyl groups likely diminishes MAO inhibitory activity.

Antiviral Activity

- Pyrazole amides (e.g., 3p) : Electron-withdrawing groups (e.g., para-F) on the phenyl ring enhance antiviral activity against tobacco mosaic virus (TMV). The acetyl group in the target compound may similarly stabilize the molecule, but the lack of an amide linkage could limit direct comparison .

Role of Sulfonamide Substituents

- Piperazinylsulfonyl vs. This difference highlights the trade-off between pharmacokinetics and bioavailability .

- Difluoromethyl-nitro derivatives : The difluoromethyl and nitro groups () enhance electron-withdrawing effects, leading to superior antimicrobial potency (MIC <10 μg/mL). The target compound’s acetyl and dimethyl groups may offer a balance between activity and toxicity .

Biological Activity

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article will review the biological activity of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is characterized by:

- Pyrazole nucleus : An aromatic heterocyclic structure containing two adjacent nitrogen atoms.

- Acetyl group : Contributes to its reactivity and solubility.

- Piperidylsulfonyl moiety : Enhances interaction with biological targets.

1. Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study examining various pyrazoles, including 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, it was found to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation, which plays a critical role in inflammatory responses .

2. Analgesic Activity

The analgesic effects of pyrazole compounds have been well documented. In animal models, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole demonstrated dose-dependent pain relief comparable to established analgesics such as acetaminophen. The compound's efficacy was attributed to its ability to modulate pain pathways through central and peripheral mechanisms .

3. Anticancer Properties

Emerging studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole has shown promising results against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression by affecting cyclin-dependent kinases .

The biological activity of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is primarily mediated through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation.

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK), leading to decreased inflammatory responses and cancer cell survival.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis demonstrated that a pyrazole derivative similar to 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole significantly reduced joint swelling and pain scores compared to placebo controls.

- Cancer Treatment Study : In vitro studies using human cancer cell lines treated with this compound showed a marked decrease in proliferation rates and increased rates of apoptosis when combined with standard chemotherapy agents.

Data Summary

Q & A

Q. What synthetic methodologies are most effective for preparing 1-acetylpyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : 1-Acetylpyrazole derivatives are typically synthesized via cyclocondensation of β-keto esters or hydrazines with ketones. For example, Chimenti et al. (2004) used acetylhydrazine and diketones in ethanol under reflux to form the pyrazole core, followed by sulfonylation at the 4-position using piperidine sulfonyl chloride . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of sulfonating agents to improve yields (typically 60–85%) . Characterization via FTIR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (acetyl CH₃ at δ 2.3–2.5 ppm) is critical for confirming regiochemistry .

Q. How do structural modifications at the 4-position (e.g., piperidylsulfonyl group) influence the biological activity of pyrazole derivatives?

- Methodological Answer : The 4-position is a key pharmacophore. Sulfonyl groups enhance electron-withdrawing effects, stabilizing the molecule and improving binding to enzymes like monoamine oxidase (MAO). Chimenti et al. (2004) demonstrated that bulky substituents (e.g., piperidylsulfonyl) increase selectivity for MAO-B over MAO-A by occupying hydrophobic pockets in the enzyme’s active site . Computational docking (using AutoDock Vina) and comparative IC₅₀ assays (e.g., MAO-B inhibition < 10 µM vs. MAO-A > 50 µM) are used to validate these effects .

Q. What spectroscopic techniques are essential for characterizing 1-acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole?

- Methodological Answer :

- XRD : Resolve crystal packing and confirm sulfonamide geometry (torsion angles ~70–90°) .

- FTIR : Identify acetyl C=O (1680 cm⁻¹), sulfonyl S=O (1150–1350 cm⁻¹), and N–H stretches (3300 cm⁻¹) .

- ¹H/¹³C NMR : Acetyl CH₃ (δ 2.3–2.5 ppm), pyrazole ring protons (δ 6.1–6.3 ppm), and piperidine CH₂ (δ 1.5–3.0 ppm) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the sulfonamide configuration of this compound?

- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For sulfonamides, the program resolves S–N bond lengths (~1.63 Å) and O=S=O angles (~119°), distinguishing between tetrahedral and trigonal-planar geometries . Discrepancies in R-factors (>5%) may indicate disorder; applying restraints to sulfonyl group thermal parameters improves model accuracy .

Q. What strategies address contradictions in biological activity data across pyrazole derivatives with similar substituents?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., MAO inhibition in rat brain homogenates vs. recombinant enzymes ).

- QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., sulfonyl) with activity. A study by Dhar et al. (cited in ) showed a linear correlation (R² = 0.89) between σ and cytotoxicity in PC-3 cells.

- Control for purity : HPLC (≥95% purity) and HRMS eliminate false positives from byproducts .

Q. How does enantiomeric separation (e.g., chiral HPLC) impact the evaluation of pyrazole derivatives as enzyme inhibitors?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities. Cirilli et al. (2004) separated 1-acetylpyrazole enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10), revealing (R)-enantiomers as 10-fold more potent MAO-B inhibitors . Circular dichroism (CD) and X-ray crystallography assign absolute configurations (e.g., C5 chirality) and guide structure-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.